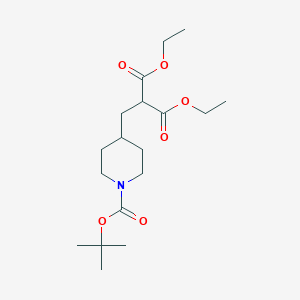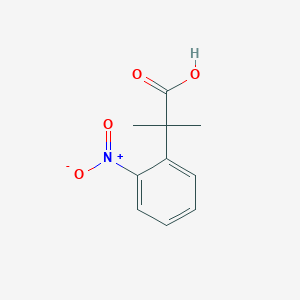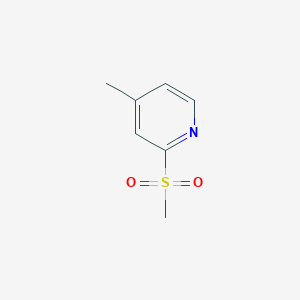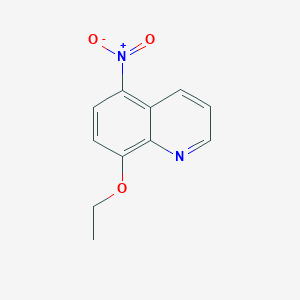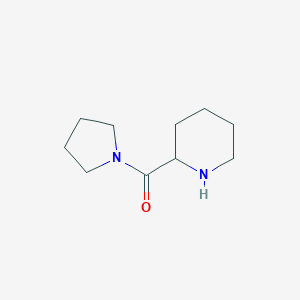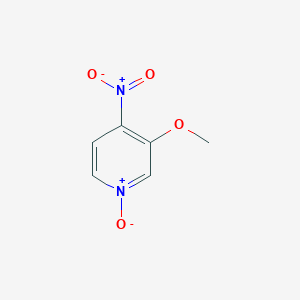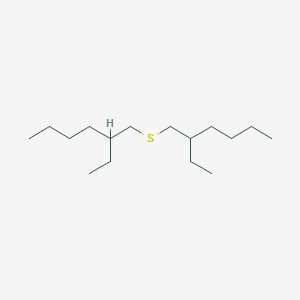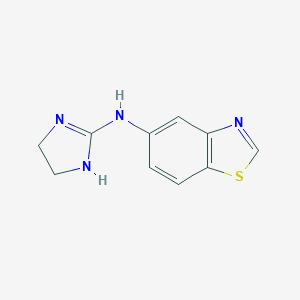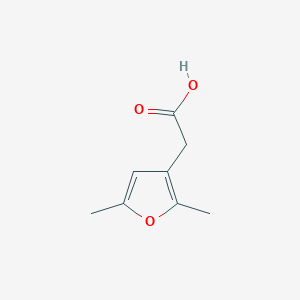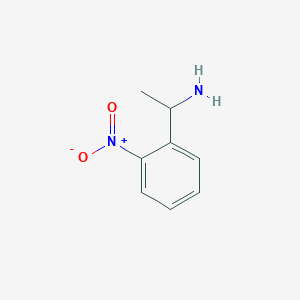
11-Methylnonadec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methylnonadec-1-ene is a long-chain hydrocarbon that has been found to have numerous applications in scientific research. This compound is commonly used as a reference standard in gas chromatography and mass spectrometry, and it has also been studied for its potential as a pheromone in certain insect species. In
Applications De Recherche Scientifique
11-Methylnonadec-1-ene has a wide range of scientific research applications. One of the most common uses of this compound is as a reference standard in gas chromatography and mass spectrometry. It is also used as a pheromone in certain insect species, such as the red flour beetle and the rice weevil, to attract mates and communicate with other members of their species.
Mécanisme D'action
The mechanism of action of 11-methylnonadec-1-ene is not well understood, but it is believed to act as a pheromone in insects by binding to specific receptors in their antennae. It may also have other effects on the physiology and behavior of these insects, such as altering their mating behavior or influencing their feeding habits.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 11-methylnonadec-1-ene are still being studied, but it is believed to have a number of effects on the metabolism and physiology of insects. It may also have potential applications in the development of new insecticides or pest control methods.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 11-methylnonadec-1-ene in lab experiments include its high purity, stability, and availability as a reference standard. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and analyze this compound.
Orientations Futures
There are many potential future directions for research on 11-methylnonadec-1-ene, including further studies on its mechanism of action and physiological effects in insects, as well as its potential applications in the development of new insecticides or pest control methods. Additionally, this compound may have applications in other areas of research, such as the development of new analytical techniques or the study of lipid metabolism in animals.
Méthodes De Synthèse
The synthesis of 11-methylnonadec-1-ene can be achieved through a variety of methods, including the dehydrohalogenation of 11-bromoundecanoic acid and the Wittig reaction between 11-bromoundecanal and methyltriphenylphosphonium bromide. However, the most commonly used method for synthesizing this compound is the Grignard reaction between 1-bromoundecane and methylmagnesium bromide.
Propriétés
Numéro CAS |
17438-89-0 |
|---|---|
Nom du produit |
11-Methylnonadec-1-ene |
Formule moléculaire |
C20H42 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
11-methylnonadec-1-ene |
InChI |
InChI=1S/C20H40/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h4,20H,1,5-19H2,2-3H3 |
Clé InChI |
FFVPRSKCTDQLBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)CCCCCCCCC=C |
SMILES canonique |
CCCCCCCCC(C)CCCCCCCCC=C |
Autres numéros CAS |
13287-24-6 17438-89-0 |
Description physique |
Liquid |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



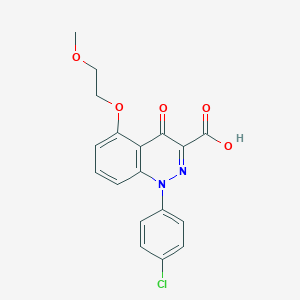
![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)
![(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B182287.png)
